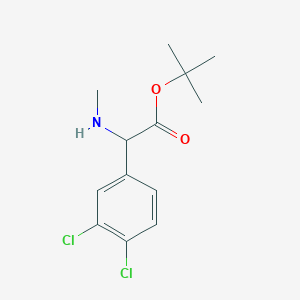
Tert-butyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate, also known as BAY 38-7271, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by BAY 38-7271 has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in the fields of neuroscience, pharmacology, and drug discovery.
Wirkmechanismus
Tert-butyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate 38-7271 works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a variety of roles in the body, including pain modulation, appetite regulation, and mood regulation. By inhibiting FAAH, this compound 38-7271 increases the levels of endocannabinoids in the body, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound 38-7271 has been shown to have a variety of biochemical and physiological effects, including increased levels of the endocannabinoid anandamide and decreased levels of the endocannabinoid 2-AG. These effects have been linked to a variety of physiological and behavioral changes, including pain relief, reduced anxiety and depression, and improved memory and learning. This compound 38-7271 has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate 38-7271 is a potent and selective inhibitor of FAAH, making it an important tool for researchers studying the endocannabinoid system. Its ability to increase the levels of endocannabinoids in the body has been linked to a variety of physiological and behavioral effects, making it useful for studying the role of endocannabinoids in these processes. However, this compound 38-7271 has some limitations for lab experiments, including its relatively low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on Tert-butyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate 38-7271 and its applications in scientific research. One area of interest is the development of more potent and selective FAAH inhibitors that can be used to study the endocannabinoid system. Another area of interest is the use of FAAH inhibitors like this compound 38-7271 in the development of new drugs for the treatment of pain, anxiety, and other conditions. Finally, there is interest in the use of FAAH inhibitors like this compound 38-7271 as tools for studying the role of endocannabinoids in the brain and other organs.
Synthesemethoden
The synthesis of Tert-butyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate 38-7271 involves several steps, starting with the reaction of 3,4-dichlorophenylacetic acid with methylamine to form the corresponding amide. This intermediate is then reacted with tert-butyl chloroacetate to yield the tert-butyl ester of the desired compound. Finally, the tert-butyl ester is hydrolyzed to the free acid using sodium hydroxide. The overall yield of this synthetic route is approximately 30%.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate 38-7271 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Its ability to inhibit FAAH has been shown to have a variety of effects on the endocannabinoid system, including increased levels of the endocannabinoid anandamide and decreased levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). These effects have been linked to a variety of physiological and behavioral changes, including pain relief, reduced anxiety and depression, and improved memory and learning.
Eigenschaften
IUPAC Name |
tert-butyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)11(16-4)8-5-6-9(14)10(15)7-8/h5-7,11,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGLHAHNJMDJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC(=C(C=C1)Cl)Cl)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

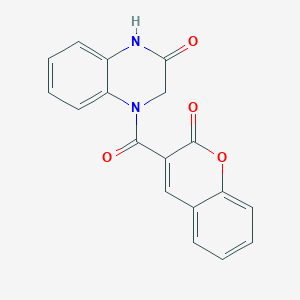
![8-(4-Bromophenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione](/img/structure/B2650653.png)
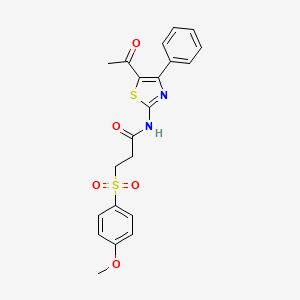
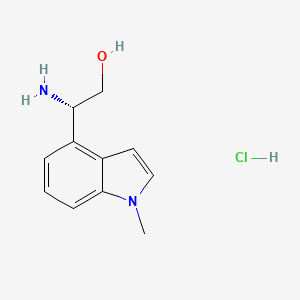
![6-chloro-N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B2650657.png)
![7-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2650658.png)


![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine](/img/structure/B2650663.png)
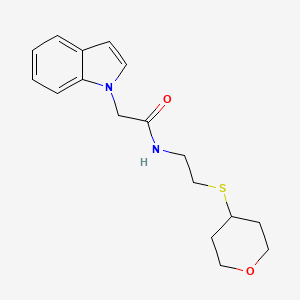
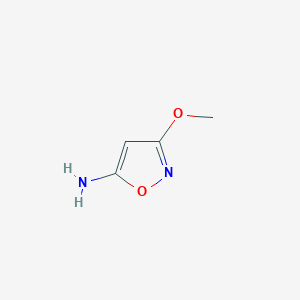
![N-(4-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2650668.png)
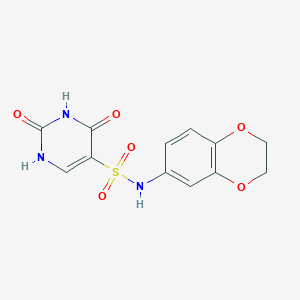
![1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2650674.png)